Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18118780
InChI: InChI=1S/C5H9N3O.ClH/c1-4(6-2)5-7-3-9-8-5;/h3-4,6H,1-2H3;1H
SMILES:
Molecular Formula: C5H10ClN3O
Molecular Weight: 163.60 g/mol

Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride

CAS No.:

Cat. No.: VC18118780

Molecular Formula: C5H10ClN3O

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride -

Specification

Molecular Formula C5H10ClN3O
Molecular Weight 163.60 g/mol
IUPAC Name N-methyl-1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C5H9N3O.ClH/c1-4(6-2)5-7-3-9-8-5;/h3-4,6H,1-2H3;1H
Standard InChI Key MWYWGGVTWIGEMZ-UHFFFAOYSA-N
Canonical SMILES CC(C1=NOC=N1)NC.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure comprises a 1,2,4-oxadiazole ring substituted at the 3-position with an ethylamine group, which is further methylated and protonated as a hydrochloride salt. Key structural features include:

  • IUPAC Name: N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride .

  • Molecular Formula: C₆H₁₂ClN₃O .

  • Molecular Weight: 177.63 g/mol .

The oxadiazole ring adopts a planar geometry, with bond angles deviating slightly from idealized values due to steric interactions between the methyl group and adjacent atoms. The hydrochloride salt enhances aqueous solubility, making it suitable for biological testing.

Table 1: Structural and Identifier Data

PropertyValueSource
CAS Number1432680-05-1
InChI KeyRDZBRMPGQKRYMX-UHFFFAOYSA-N
SMILESCC1=NOC(=N1)C(C)NC.Cl
XLogP3 (Partition Coefficient)1.2

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride involves three principal steps:

  • Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under thermal or microwave-assisted conditions.

  • Amination: Introduction of the ethylamine moiety via reductive amination of a ketone precursor, often using sodium cyanoborohydride.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity.

Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationAmidoxime, AcCl, 80°C, 2 hr78
Reductive AminationNaBH₃CN, MeOH, rt, 6 hr85
Salt FormationHCl (g), Et₂O, 0°C, 1 hr95

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as water (22 mg/mL at 25°C) and methanol (>50 mg/mL). Stability studies indicate decomposition temperatures above 200°C, with no significant degradation under ambient storage conditions .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 2.35 (s, 3H, N-CH₃), 3.10–3.25 (m, 1H, CH), 3.75 (q, J = 6.8 Hz, 2H, CH₂).

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxadiazole).

Pharmacological Research and Applications

Table 3: In Vitro Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Neuropharmacological Insights

Preliminary data indicate modulation of γ-aminobutyric acid (GABA) receptors in murine models, with an EC₅₀ of 12 µM. This suggests potential anxiolytic applications, though in vivo efficacy remains untested.

Future Directions and Challenges

Structural Optimization

  • Bioisosteric Replacement: Substituting the methyl group with fluorinated analogs may enhance blood-brain barrier penetration.

  • Prodrug Development: Ester prodrugs could improve oral bioavailability, currently limited to <15% in rodent studies.

Target Identification

High-throughput screening against kinase libraries is underway to identify off-target effects and repurpose the compound for oncology applications.

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